The Fundamental Properties of 2-Guanidinobenzimidazole: A Technical Guide
The Fundamental Properties of 2-Guanidinobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Guanidinobenzimidazole (2-GBI) is a versatile heterocyclic compound that combines the structural features of benzimidazole (B57391) and guanidine (B92328). This arrangement confers a unique set of physicochemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. It is recognized primarily as a potent and selective blocker of the voltage-gated proton channel Hv1, but also exhibits a broader range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document provides an in-depth overview of the core fundamental properties of 2-GBI, detailed experimental methodologies for its synthesis and evaluation, and visual representations of its mechanisms of action and experimental workflows.
Chemical and Physicochemical Properties
2-Guanidinobenzimidazole is a planar molecule featuring a delocalized 10 π-electron system from the benzimidazole core conjugated with the exocyclic guanidine group. This structure is responsible for its high basicity and its ability to act as a versatile ligand.[1]
Table 1: Identifiers and Chemical Properties of 2-Guanidinobenzimidazole
| Property | Value | Source(s) |
| IUPAC Name | (1H-Benzimidazol-2-yl)guanidine | [2] |
| Synonyms | 2-Benzimidazolylguanidine, NSC 10548 | [2] |
| CAS Number | 5418-95-1 | [3][4] |
| Molecular Formula | C₈H₉N₅ | [3][4] |
| Molecular Weight | 175.19 g/mol | [3][4] |
| Appearance | Beige to Brown-Purple Fine Crystalline Powder | [5][6] |
| SMILES | NC(=N)Nc1nc2ccccc2[nH]1 | [3] |
| InChI Key | JJWCTKUQWXYIIU-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Data of 2-Guanidinobenzimidazole
| Property | Value | Source(s) |
| Melting Point | 242-244 °C (decomposes) | [3][5] |
| Boiling Point | 296.48°C (Rough Estimate) | [5] |
| Density | 1.2954 g/cm³ (Rough Estimate) | [5] |
| pKa (Predicted) | 13.67 ± 0.30 | [5] |
| Solubility | Water: Up to 4 mg/mL (with warming) DMSO: Up to 50 mg/mL | [5] |
| Storage & Stability | Stable for 1 year as supplied. Solutions in DMSO or water may be stored at -20°C for up to 3 months. Store sealed in a dry place at room temperature. | [5][6] |
Biological Activities and Mechanisms of Action
The unique structure of 2-GBI allows it to interact with various biological targets, leading to a range of pharmacological effects.
Inhibition of Voltage-Gated Proton Channel (Hv1)
The most well-characterized activity of 2-GBI is its role as a selective, state-dependent blocker of the voltage-gated proton channel, Hv1.[6] These channels are crucial for pH homeostasis and are implicated in the pathophysiology of conditions like ischemic stroke and cancer metastasis.[7][8]
Mechanism: 2-GBI blocks the channel by binding to the open state of the voltage-sensing domain (VSD) from the intracellular side.[7][8] This binding event physically occludes the proton conduction pathway. Mutant cycle analysis has identified four key residues in the human Hv1 channel that form the binding site: Aspartate 112, Phenylalanine 150, Serine 181, and Arginine 211.[7][8] The inhibitor orients itself with its benzimidazole ring interacting with D112, S181, and R211, while the guanidine group is positioned near R211.[8]
Anticancer Activity
As a member of the benzimidazole class, 2-GBI is associated with significant anticancer properties. Benzimidazoles are structurally similar to purine (B94841) nucleotides, allowing them to interfere with nucleic acid and protein synthesis in cancer cells.[9] Metal complexes of 2-GBI have been shown to act as potent antiproliferatives against cell lines such as MCF-7 by binding to DNA.[10]
General Mechanisms for Benzimidazole Scaffolds:
-
Disruption of Microtubule Polymerization: Many benzimidazoles bind to β-tubulin, inhibiting the formation of microtubules. This arrests the cell cycle in the G2/M phase and induces apoptosis.[1][11]
-
Induction of Apoptosis: Benzimidazoles can activate intrinsic and extrinsic apoptotic pathways, often mediated by the p53 tumor suppressor protein and the activation of caspases.[1][12]
-
Inhibition of Topoisomerases: The planar structure of bis-benzimidazoles allows for DNA intercalation, which can inhibit the function of topoisomerase enzymes essential for DNA replication.[9]
Anti-inflammatory Activity
2-GBI has been demonstrated to exert a protective effect against lipopolysaccharide (LPS)-induced neuroinflammation.[10] The underlying mechanism involves the inhibition of inflammatory cascades in microglia, the primary immune cells of the central nervous system.
Mechanism: LPS typically binds to Toll-like receptor 4 (TLR4) on microglia, triggering downstream signaling through adapter proteins like MyD88. This activates key transcription factors such as NF-κB and signaling pathways like MAPKs. The result is an overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., iNOS, COX-2), leading to neuronal damage. 2-GBI intervenes in this process, though its precise molecular target within the pathway requires further elucidation.
Antimicrobial and Other Activities
The benzimidazole core is a well-known pharmacophore in antimicrobial agents.[10] 2-GBI and its derivatives have shown activity against various bacterial and protozoal species, including Trypanosomiasis and Leishmaniasis, where it acts as a potent inhibitor of folate enzymes.[10]
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-GBI and for the evaluation of its principal biological activities.
Synthesis and Purification
Protocol 3.1.1: Synthesis of 2-Guanidinobenzimidazole via Cyclodesulfurization
This protocol is adapted from a patented method involving the ring closure of an N-(o-aminophenyl)thiourea intermediate.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add mercuric oxide (HgO, ~5 molar equivalents) to absolute ethanol.
-
Heating: Heat the suspension to 70-75 °C with stirring.
-
Addition of Starting Material: Slowly add N-(o-aminophenyl)thiourea (1 molar equivalent) to the heated suspension over a period of 5-10 minutes.
-
Reaction: Maintain the reaction mixture at 70-75 °C with vigorous stirring for 15-30 minutes. The formation of a black precipitate (mercuric sulfide) indicates the reaction is proceeding.
-
Monitoring: To check for completion, briefly stop stirring, allow the precipitate to settle, and add a small amount of fresh HgO to the clear supernatant. If no further darkening occurs, the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the mercuric sulfide (B99878) precipitate. Wash the precipitate with additional ethanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-guanidinobenzimidazole product.
Protocol 3.1.2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of boiling water or an appropriate solvent system.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Biological Assays
Protocol 3.2.1: Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-GBI in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 2-GBI. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2.2: Antibacterial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test bacterium (e.g., S. aureus) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of a 2-GBI stock solution to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculation: Dilute the standardized bacterial suspension and add it to the wells to achieve a final concentration of ~5 x 10⁵ CFU/mL. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of 2-GBI in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading absorbance at 600 nm.
Protocol 3.2.3: Hv1 Channel Inhibition (Whole-Cell Patch Clamp)
This electrophysiological technique allows for the direct measurement of ion channel currents and their inhibition.
-
Cell Preparation: Use a cell line stably or transiently expressing the human Hv1 channel (e.g., CHO cells). Plate cells on glass coverslips for recording.
-
Solution Preparation:
-
Extracellular (Bath) Solution: Prepare a solution appropriate for isolating proton currents, typically with low buffering capacity (e.g., containing MES or HEPES, pH adjusted as needed).
-
Intracellular (Pipette) Solution: Prepare a solution with a specific pH and buffer to control the intracellular environment.
-
Compound Application: Prepare the bath solution containing 2-GBI at the desired concentration.
-
-
Recording:
-
Form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette and the cell membrane.
-
Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell interior.
-
Apply a voltage protocol to activate the Hv1 channels (e.g., depolarizing voltage steps from a holding potential of -80 mV to +120 mV). Record the resulting proton currents.
-
-
Inhibition Measurement:
-
First, record baseline currents in the absence of the compound.
-
Perfuse the cell with the bath solution containing 2-GBI and record the currents again.
-
-
Analysis: Compare the current amplitude before and after the application of 2-GBI to calculate the percentage of inhibition. A dose-response curve can be generated by testing multiple concentrations to determine the K_d or IC₅₀ for channel block.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 7. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 12. mdpi.com [mdpi.com]
